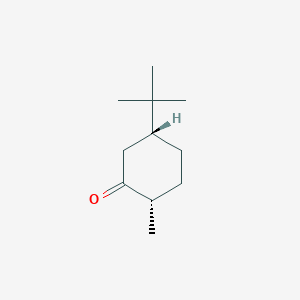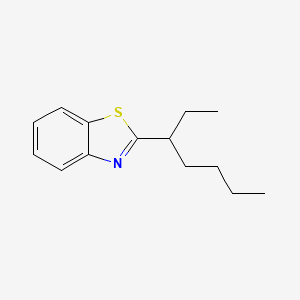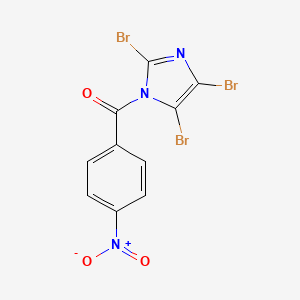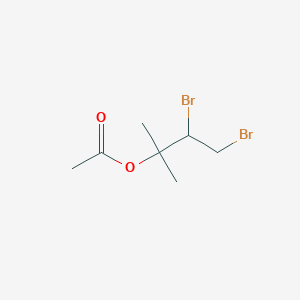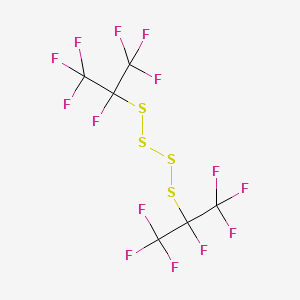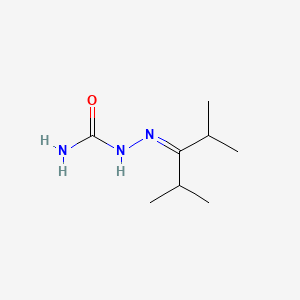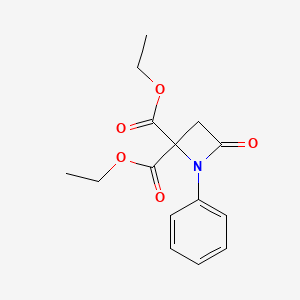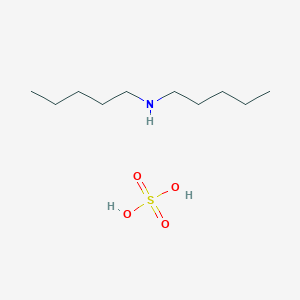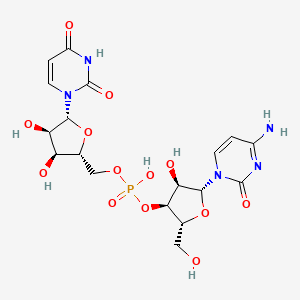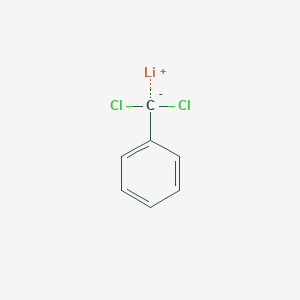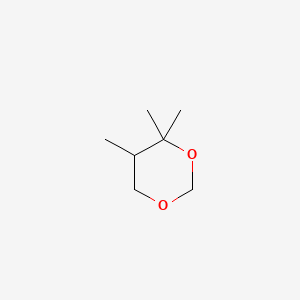
4,4,5-Trimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-Trimethyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2. It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4,5-Trimethyl-1,3-dioxane can be synthesized through the Prins reaction, which involves the condensation of tert-butanol with formaldehyde in the presence of acid catalysts such as phosphoric acid or synthetic zeolites . The reaction is typically carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa, with a stirring speed of 60 rpm .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of synthetic zeolites like NaA-Y, CaA-Y, NaX, and CaX as catalysts. The process is optimized to achieve high selectivity and yield, with conditions tailored to maximize the efficiency of the Prins reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5-Trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include formaldehyde, tert-butanol, phosphoric acid, and synthetic zeolites . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Applications De Recherche Scientifique
4,4,5-Trimethyl-1,3-dioxane has a wide range of applications in scientific research, including:
Biology: Its stability and unique chemical properties make it useful in various biochemical studies.
Medicine: It is investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 4,4,5-Trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. In the Prins reaction, for example, the compound acts as an intermediate, facilitating the formation of isoprene monomers through a series of acid-catalyzed condensation reactions . The molecular targets and pathways involved in these reactions include the activation of formaldehyde and tert-butanol, leading to the formation of the dioxane ring structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,4,5-Trimethyl-1,3-dioxane include:
4,4,6-Trimethyl-1,3-dioxane: Another dioxane derivative with a similar molecular structure.
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): A compound with a dioxane ring structure and additional functional groups.
2,4,4-Trimethyl-1,3-dioxane: A compound with a similar dioxane ring structure and different substituents.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups on the dioxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of isoprene monomers and other industrial chemicals .
Propriétés
Numéro CAS |
1122-03-8 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
4,4,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-6-4-8-5-9-7(6,2)3/h6H,4-5H2,1-3H3 |
Clé InChI |
ULMSSYJQRGAMHY-UHFFFAOYSA-N |
SMILES canonique |
CC1COCOC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


